molecular formula C8H8BrN3O B1520986 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1000932-43-3

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1520986
M. Wt: 242.07 g/mol
InChI Key: GPDBWVRDLHOYHR-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridin-3-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyridin-3-one ring fused with a [1,2,4]triazolo ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3-one compounds often involves the reaction of pyridinium tetrafluoroborates with other compounds under mild basic conditions .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques like X-ray diffractometry and spectroscopic techniques .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including reactions with rhodium and palladium complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical, electrochemical, and semiconductor properties, have been studied .

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound that belongs to the class of triazolopyridines, which are known for their interesting chemical and biological properties. The research on compounds related to 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one primarily focuses on their synthesis, chemical properties, and potential applications in various fields, including pharmaceuticals and materials science.

  • Synthetic Approaches

    The synthesis of triazolopyridines, including structures related to 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, often involves innovative methodologies that enable the formation of the triazolopyridine core through oxidative cyclization processes. These methods allow for the efficient construction of the triazolopyridine skeleton under mild, metal-free conditions, leading to high yields and short reaction times (Zheng et al., 2014).

  • Chemical Reactivity and Derivatization

    Studies on the bromination of benzylidene 2-pyridylhydrazone and its conversion to various triazolopyridines highlight the chemical reactivity of these compounds and their potential for further functionalization. Such reactivity is crucial for the development of new molecules with enhanced properties or specific functions (Gibson, 1963).

  • Structural and Supramolecular Chemistry

    The design and synthesis of triazolopyridine derivatives with specific substituents allow for the exploration of their crystal structures and supramolecular interactions. These studies provide insights into how substituents influence the overall molecular conformation, intermolecular interactions, and the formation of diverse supramolecular synthons, which are important for understanding the material properties and for applications in crystal engineering (Chai et al., 2019).

  • Pharmacological Applications

    Although direct studies on 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one were not found, related triazolopyridine compounds have been investigated for their biological activities, including antimicrobial properties. The oxidative cyclization methods used to synthesize these compounds enable the generation of structures that could be evaluated for their potential as antimicrobial agents, highlighting the relevance of triazolopyridines in pharmaceutical research (Prakash et al., 2011).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Future research in this area could involve synthesizing new derivatives of these compounds and studying their properties and potential applications .

properties

IUPAC Name

2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBWVRDLHOYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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